N-(4-Fluoro-3-nitrophenyl)acetamide
Overview
Description
N-(4-Fluoro-3-nitrophenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a fluoro and nitro group attached to a phenyl ring, which is further connected to an acetamide group
Mechanism of Action
Target of Action
N-(4-Fluoro-3-nitrophenyl)acetamide primarily targets the penicillin-binding proteins in bacteria . These proteins play a crucial role in the synthesis of the bacterial cell wall, making them an important target for antibacterial drugs .
Mode of Action
This compound interacts with its targets by binding to the penicillin-binding proteins, which leads to the inhibition of cell wall synthesis . This interaction results in the destabilization of the bacterial cell wall, leading to cell lysis and death .
Biochemical Pathways
The action of this compound affects the biochemical pathway responsible for the synthesis of the bacterial cell wall . By inhibiting the penicillin-binding proteins, the compound disrupts the cross-linking of peptidoglycan chains, which are essential for maintaining the structural integrity of the cell wall .
Pharmacokinetics
It has been suggested that the compound has an excellent pharmacokinetic profile, indicating good parameters for oral use
Result of Action
The molecular and cellular effects of this compound’s action result in the lysis of bacterial cells . By inhibiting the synthesis of the bacterial cell wall, the structural integrity of the cell is compromised, leading to cell death .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of the chloro atom in the molecule is known to improve its activity, possibly by stabilizing the molecule in the target enzyme at the site
Biochemical Analysis
Biochemical Properties
N-(4-Fluoro-3-nitrophenyl)acetamide plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with penicillin-binding proteins, which are crucial for bacterial cell wall synthesis . The interaction between this compound and these proteins leads to the inhibition of cell wall synthesis, resulting in bacterial cell lysis. Additionally, this compound has shown potential in modulating the activity of certain enzymes involved in metabolic pathways, thereby influencing cellular metabolism .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In bacterial cells, it disrupts cell wall synthesis, leading to cell death . In mammalian cells, it has been observed to influence cell signaling pathways and gene expression. For instance, this compound can modulate the expression of genes involved in inflammatory responses, thereby affecting cellular metabolism and immune responses . The compound’s impact on cellular processes highlights its potential as a therapeutic agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active site of penicillin-binding proteins, inhibiting their activity and preventing the synthesis of bacterial cell walls . This inhibition leads to the accumulation of peptidoglycan precursors, ultimately causing cell lysis. Additionally, this compound has been shown to modulate enzyme activity by altering their conformation, thereby affecting their catalytic efficiency .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial for understanding its long-term effects. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to its degradation, resulting in reduced efficacy. In in vitro and in vivo studies, this compound has demonstrated sustained effects on cellular function, with long-term exposure leading to cumulative changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively modulates enzyme activity and gene expression . At higher doses, it can induce toxic effects, including cellular apoptosis and organ damage. Threshold effects have been observed, where a specific dosage range maximizes therapeutic benefits while minimizing adverse effects . These findings underscore the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors essential for cellular metabolism. It has been shown to inhibit enzymes involved in the synthesis of nucleotides and amino acids, thereby affecting metabolic flux and metabolite levels . The compound’s influence on these pathways highlights its potential as a modulator of metabolic processes, with implications for therapeutic interventions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Once inside the cell, the compound is distributed to various cellular compartments, including the cytoplasm and nucleus . Its localization is influenced by its chemical properties, such as solubility and affinity for specific biomolecules. The distribution pattern of this compound is crucial for understanding its cellular effects and therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization, which is essential for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with enzymes and proteins involved in metabolic processes . Additionally, it can be transported to the nucleus, where it influences gene expression by modulating transcription factors and other regulatory proteins . The subcellular localization of this compound is directed by targeting signals and post-translational modifications, ensuring its precise activity within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Fluoro-3-nitrophenyl)acetamide typically involves the nitration of 4-fluoroacetanilide. The process begins with the acetylation of 4-fluoroaniline to form 4-fluoroacetanilide, which is then subjected to nitration using a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the meta position relative to the fluoro group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is typically purified through recrystallization from an ethanol/water mixture to obtain a high-purity compound .
Chemical Reactions Analysis
Types of Reactions: N-(4-Fluoro-3-nitrophenyl)acetamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Reduction: N-(4-Amino-3-nitrophenyl)acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-Fluoro-3-nitrophenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential antibacterial and antifungal properties.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.
Comparison with Similar Compounds
- N-(4-Fluorophenyl)acetamide
- N-(3-Nitrophenyl)acetamide
- 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide
Comparison: N-(4-Fluoro-3-nitrophenyl)acetamide is unique due to the simultaneous presence of both fluoro and nitro groups on the phenyl ring. This dual substitution imparts distinct chemical and biological properties compared to its analogs. For example, the presence of the fluoro group enhances the compound’s stability and lipophilicity, while the nitro group contributes to its reactivity and potential biological activity .
Properties
IUPAC Name |
N-(4-fluoro-3-nitrophenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2O3/c1-5(12)10-6-2-3-7(9)8(4-6)11(13)14/h2-4H,1H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLHCAOSRFFAKQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3059848 | |
Record name | Acetamide, N-(4-fluoro-3-nitrophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3059848 | |
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Molecular Weight |
198.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
351-32-6 | |
Record name | N-(4-Fluoro-3-nitrophenyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=351-32-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Acetamide, N-(4-fluoro-3-nitrophenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000351326 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 351-32-6 | |
Source | DTP/NCI | |
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Record name | Acetamide, N-(4-fluoro-3-nitrophenyl)- | |
Source | EPA Chemicals under the TSCA | |
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Record name | Acetamide, N-(4-fluoro-3-nitrophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3059848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(4-fluoro-3-nitrophenyl)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.919 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | N-(4-Fluoro-3-nitrophenyl)acetamide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JS3NU4Q7B7 | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of N-(4-Fluoro-3-nitrophenyl)acetamide against Klebsiella pneumoniae?
A: While the exact mechanism is still under investigation, research suggests that this compound may target penicillin-binding proteins (PBPs) in Klebsiella pneumoniae []. PBPs are essential enzymes involved in bacterial cell wall synthesis. By interfering with PBPs, the compound likely disrupts cell wall integrity, leading to bacterial cell lysis and death. Further research is needed to confirm this mechanism and explore other potential targets.
Q2: How does the presence of the chloro atom in 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide affect its antibacterial activity?
A: Studies indicate that the chloro atom in 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide plays a crucial role in enhancing its antibacterial activity []. This suggests that the chloro atom may contribute to improved binding affinity and stability within the active site of the target enzyme, possibly a PBP. This enhanced interaction likely leads to more potent inhibition of the target, ultimately resulting in stronger antibacterial effects.
Q3: Has this compound shown any synergistic effects when combined with existing antibiotics?
A: Yes, research has demonstrated synergistic effects when this compound is combined with certain antibiotics against Klebsiella pneumoniae []. Notably, synergistic interactions were observed with meropenem and imipenem, indicating that the combination of these drugs could potentially enhance bacterial killing at lower concentrations compared to either drug alone. Additionally, additive effects were observed with ciprofloxacin and cefepime []. These findings highlight the potential of this compound for combination therapy to combat Klebsiella pneumoniae infections, particularly those resistant to current treatments.
Q4: What are the potential benefits of using this compound in combination therapy against Klebsiella pneumoniae?
A4: Using this compound in combination therapy offers several potential advantages:
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